2-(5-ethylpyridin-2-yl)ethyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-9-4-5-10(11-8-9)6-7-14-15(2,12)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBOABZXKOJOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethylpyridin-2-yl)ethyl methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and genetic research. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and providing detailed insights into its mechanisms of action, applications, and effects.
This compound, often referred to as ethyl mesylate, is an alkylating agent known for its reactivity with nucleophilic sites in biological molecules. Its chemical structure allows it to participate in various reactions, making it a valuable compound in synthetic organic chemistry.
The primary mechanism of action for this compound involves the alkylation of nucleophilic sites in DNA and proteins. This reaction occurs via a mixed SN1/SN2 mechanism, leading to modifications in genetic material that can result in mutations or cellular damage. Specifically, it has been shown to ethylate nitrogen positions in DNA bases, particularly at the N-7 position of guanine, which can lead to base-pair transitions and chromosomal breakage .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have demonstrated that related derivatives can inhibit bacterial growth by disrupting mRNA translation processes . This suggests potential applications in developing new antimicrobial agents.
Mutagenic Effects
As an ethylating agent, this compound has been classified as mutagenic. Studies have shown that it induces mutations across various organisms, from bacteria to mammals. The mutagenic effects are attributed to its ability to cause DNA damage through alkylation, leading to genetic instability .
Study on Genetic Mutations
A notable study investigated the mutagenic effects of ethyl methanesulfonate on camelina seeds. The research utilized ISSR (Inter Simple Sequence Repeat) analysis to assess genetic changes induced by EMS treatment. The findings revealed significant mutations, supporting the compound's utility in genetic studies aimed at improving crop traits .
Antifibrotic Activity
Another study evaluated the antifibrotic properties of derivatives similar to this compound. Compounds were tested on hepatic stellate cells (HSC-T6), demonstrating their ability to inhibit collagen expression and reduce fibrosis markers in vitro. This suggests potential therapeutic applications in treating fibrotic diseases .
Data Tables
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Bacterial assays | Inhibition of bacterial growth observed |
| Study 2 | Mutagenesis | ISSR analysis | Induced mutations in camelina seeds |
| Study 3 | Antifibrotic | Cell culture assays | Reduced collagen expression in HSC-T6 cells |
Scientific Research Applications
Medicinal Chemistry
2-(5-ethylpyridin-2-yl)ethyl methanesulfonate is utilized in medicinal chemistry for:
- Drug Development: It serves as an intermediate in synthesizing thiazolidinedione derivatives, which are known for their hypoglycemic activity. Notable examples include pioglitazone, a drug used for treating type II diabetes .
Biochemical Studies
The compound's unique structure allows it to interact specifically with biological molecules:
- Receptor Binding Studies: Its potential to bind to specific receptors can be investigated to understand its biochemical pathways and therapeutic effects.
Chemical Synthesis
In organic synthesis, it acts as a versatile building block:
- Reagent in Organic Reactions: It can be employed in various chemical reactions to create more complex organic molecules, enhancing the efficiency of synthetic pathways.
Case Study 1: Thiazolidinedione Synthesis
A study highlighted the use of this compound in synthesizing thiazolidinedione derivatives. The compound was dissolved in toluene and reacted under heat, yielding significant quantities of desired products with notable hypoglycemic properties. This illustrates its utility in developing medications for diabetes management .
Research investigating the biological activity of compounds derived from this compound demonstrated its potential as a modulator of metabolic pathways. The interaction with specific enzymes was studied to evaluate its efficacy in influencing glucose metabolism, showcasing its relevance in metabolic disease research.
Data Table: Comparison of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Pioglitazone for diabetes treatment |
| Biochemical Studies | Investigating receptor interactions | Studies on metabolic pathways |
| Chemical Synthesis | Building block for complex organic molecules | Reagent in organic reactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridine Backbones
(a) (5-Chloropyridin-2-yl)methyl Methanesulfonate
- CAS Number : 864758-02-1
- Key Differences :
(b) Ethyl 2-(5-Ethylpyridin-2-yl)acetate
- CAS Number : 1214911-59-7
- Key Differences: Functional Group: Acetate ester replaces methanesulfonate.
(c) 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl Methanesulfonate
Functional Group Variants: Methanesulfonate Esters
(a) KB-R7943 (NCX Inhibitor)
- CAS Number: Not explicitly listed (referenced in ).
- Structure : 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea methanesulfonate.
- Key Differences :
(b) Complex Benzimidazole Methanesulfonate (Boehringer Ingelheim)
- CAS Number: Not explicitly listed (referenced in ).
- Structure : Contains benzimidazole and hexyloxycarbonyl groups.
- Key Differences :
Pharmaceutical Impurities and Derivatives
(a) Pioglitazone Impurity C(EP)
- CAS Number : 952188-00-0
- Structure : Thiazolidinedione core with ethylpyridinyl ethoxy substituents.
- Key Differences :
(b) Pioglitazone Impurity E(EP)
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | This compound | (5-Chloropyridin-2-yl)methyl Methanesulfonate | KB-R7943 |
|---|---|---|---|
| Molecular Weight (g/mol) | 229.29 | 236.68 (estimated) | 469.95 (estimated) |
| LogP (Lipophilicity) | ~1.5 (predicted) | ~2.0 (predicted) | ~3.8 (predicted) |
| Metabolic Stability | High (sulfonate group) | Moderate | Low (nitro group) |
| Biological Target | None (impurity) | Not reported | Na⁺/Ca²⁺ exchanger |
Key Findings and Implications
Structural Influence on Function :
- Ethyl and chlorine substituents on pyridine alter electronic properties, affecting reactivity and solubility .
- Methanesulfonate esters generally exhibit higher stability compared to acetate esters, critical for impurity profiling .
Pharmacological Relevance :
- Complex methanesulfonates (e.g., KB-R7943) demonstrate target selectivity, whereas simpler analogs like 144809-26-7 lack therapeutic activity .
Quality Control :
- Monitoring 144809-26-7 ensures Pioglitazone’s safety, while analogs highlight the need for precise synthetic control to avoid unwanted byproducts .
Q & A
Q. What are the optimal synthetic routes for 2-(5-ethylpyridin-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves converting 2-(5-ethylpyridin-2-yl)ethanol to the methanesulfonate ester via reaction with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride. Key steps include:
- Reagents and Conditions : Use toluene as a solvent and triethylamine (TEA) as a base to neutralize HCl byproduct .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the product.
- Yield Optimization : Maintaining anhydrous conditions and a temperature of 0–5°C during MsCl addition minimizes side reactions.
Q. How is structural integrity confirmed for this compound?
Methodological Answer: Characterization involves:
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:
- Electrostatic Potential (ESP) : Highlights electron-deficient sulfur in the sulfonate group, favoring nucleophilic attack .
- Transition State Analysis : Predicts activation energy for reactions with amines or alcohols.
- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing energy barriers .
Q. What strategies resolve contradictions in purity assessments between HPLC and NMR?
Methodological Answer:
- HPLC-DAD vs. ¹H NMR : Discrepancies arise from UV-inactive impurities (e.g., inorganic salts). Use orthogonal methods:
- Ion Chromatography : Detects sulfonate counterions (e.g., Na⁺) .
- TGA-MS : Identifies volatile impurities (e.g., residual solvent) .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity .
Q. How does this compound function as a prodrug intermediate in antidiabetic agents?
Methodological Answer: The compound is a key intermediate in synthesizing thiazolidinediones (TZDs):
Q. What crystallographic techniques elucidate solid-state stability of derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves packing motifs (e.g., π-π stacking in pyridine rings) affecting stability .
- Powder XRD : Monitors polymorph transitions under stress conditions (40°C/75% RH) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) contributing to hygroscopicity .
Q. How are impurity profiles controlled during large-scale synthesis?
Methodological Answer:
- HPLC-MS Tracking : Identifies common impurities (e.g., unreacted ethanol precursor or over-sulfonated byproducts) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch-to-batch variability .
- Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99.5% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
